molecular formula C9H16ClN3O3 B601149 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea CAS No. 56239-24-8

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Cat. No.: B601149
CAS No.: 56239-24-8
M. Wt: 249.69
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Description

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chloroethyl group, a hydroxycyclohexyl group, and a nitrosourea moiety

Preparation Methods

The synthesis of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloroethylamine with 4-hydroxycyclohexanone to form an intermediate, which is then treated with nitrosating agents to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea moiety into amine derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea exerts its effects involves the interaction of its functional groups with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrosourea moiety can generate reactive intermediates that interfere with cellular processes.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea can be compared to other similar compounds, such as:

    cis-N-(2-Chloroethyl)-N’-(4-hydroxycyclohexyl)-urea: This compound shares structural similarities but differs in its stereochemistry and specific reactivity.

    Other nitrosoureas: Compounds like carmustine and lomustine have similar nitrosourea moieties but differ in their additional functional groups and overall structure.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNKSMIZKSHDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N(CCCl)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879605, DTXSID201177048
Record name 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52049-26-0, 56239-24-8
Record name Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxylomustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-OH CCNU
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Urea, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-OH CCNU
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-lomustine, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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